Potassium molybdate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molybdenum Source

Potassium molybdate is a primary source of molybdenum (Mo) for various research purposes. Molybdenum is a trace element essential for many biological functions and enzymatic processes in living organisms [1]. Researchers use potassium molybdate to study molybdenum's role in:

- Enzyme activity: Molybdenum is a cofactor for several enzymes, including nitrogenase, xanthine oxidase, and sulfite oxidase [1]. By adding potassium molybdate to cell cultures or enzyme preparations, researchers can investigate how molybdenum deficiency or excess affects enzymatic activity.

- Plant physiology: Molybdenum is a micronutrient crucial for plant growth and nitrogen fixation [2]. Studies use potassium molybdate to understand molybdenum uptake by plants, its role in nitrogen metabolism, and its impact on crop yields.

[1] National Institutes of Health Office of Dietary Supplements - Molybdenum: [2] Direct-2-Farmer - Potassium Molybdate

Material Science Research

Potassium molybdate finds applications in material science research due to its unique properties:

- Precursor for Molybdenum-based materials: Researchers use potassium molybdate as a precursor for synthesizing various molybdenum compounds with desired properties. These materials have applications in catalysis, electronics, and energy storage [3].

- Crystal engineering: The structure of potassium molybdate crystals allows researchers to study crystal growth mechanisms and explore potential applications in nonlinear optics and laser technology [4].

[3] American Elements - Potassium Molybdate: [4] ScienceDirect - Crystal structure and thermal expansion of potassium molybdate

Analytical Chemistry

Potassium molybdate plays a role in various analytical chemistry techniques:

- Phosphate detection: Molybdate forms a yellow precipitate with phosphate ions, enabling researchers to detect and quantify phosphate levels in environmental samples, biological fluids, and food products [5].

- Other element detection: Molybdate-based reagents are used for the detection of other elements, such as vanadium and silicon, in various analytical methods [6].

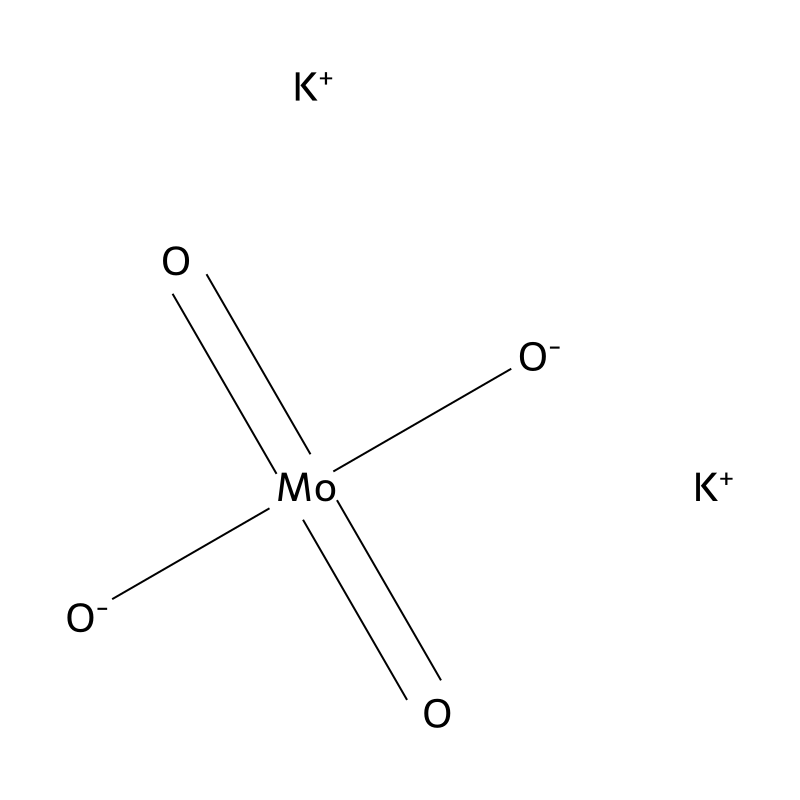

Potassium molybdate is an inorganic compound with the chemical formula . It consists of potassium ions and molybdate ions, where molybdenum is in its highest oxidation state of +6. This compound appears as a white crystalline solid and is soluble in water, forming a colorless solution. Potassium molybdate is recognized for its role as a source of molybdenum, which is an essential trace element in various biological systems and industrial applications .

- Formation from Molybdenum Trioxide:

- Condensation Reactions:

When the pH is lowered, potassium molybdate can undergo condensation to form larger polyoxometalates: - Peroxomolybdates Formation:

Potassium molybdate can react with hydrogen peroxide to yield peroxomolybdates, which are important in various oxidation reactions.

These reactions illustrate the versatility of potassium molybdate in both synthetic and analytical chemistry .

Potassium molybdate can be synthesized through various methods:

- Neutralization Reaction:

Molybdenum trioxide can be neutralized with potassium hydroxide: - Alkaline Leaching:

Molybdenite ore can be treated with potassium hydroxide solutions to extract potassium molybdate directly from mineral sources . - Hydrothermal Synthesis:

Under high temperature and pressure conditions, potassium molybdate can be produced from aqueous solutions containing molybdenum sources and potassium salts.

These methods highlight the compound’s accessibility for industrial and laboratory applications .

Research has explored the interactions of potassium molybdate with various compounds:

- With Transition Metals: It forms complexes that can influence corrosion rates in metals.

- In Biological Systems: Studies indicate that it interacts with enzymes, affecting their activity based on molybdenum availability.

- Environmental Impact: Investigations into its effects on soil microbiota reveal potential implications for ecosystem health when used as a fertilizer .

Potassium molybdate shares similarities with several other compounds containing molybdenum. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Molybdate | Na₂MoO₄ | More soluble than potassium counterpart; used mainly in laboratories. |

| Ammonium Molybdate | (NH₄)₂MoO₄ | Commonly used in analytical chemistry; less toxic than potassium form. |

| Calcium Molybdate | CaMoO₄ | Found naturally; used primarily as a fertilizer but less soluble than potassium molybdate. |

| Tetrathiomolybdate | (NH₄)₂[MoS₄] | Exhibits different properties due to sulfur presence; used in organic synthesis. |

Potassium molybdate stands out due to its high solubility and effectiveness as a nutrient source, making it particularly valuable in agricultural applications compared to other forms of molybdate .

Potassium molybdate (K₂MoO₄) is a molybdenum-containing compound with a history deeply intertwined with the discovery of molybdenum itself. Molybdenum was first isolated in 1781 by Peter Jacob Hjelm, who recognized it as a distinct element from lead ores. Early studies focused on its oxide forms, with molybdenum trioxide (MoO₃) being a key precursor. The synthesis of potassium molybdate emerged from efforts to stabilize molybdenum in soluble forms, facilitating its industrial and agricultural applications. By the mid-20th century, systematic investigations into its crystallography and chemical behavior began, laying the groundwork for modern research.

The compound’s historical significance is underscored by its role in early metallurgical processes. For instance, molybdenum alloys, including those doped with potassium molybdate, were used in World War I for armor plating due to their high melting points and resistance to thermal degradation. This early industrial application highlighted its potential in materials science, though its full chemical characterization awaited advances in X-ray diffraction and spectroscopy.

Significance in Inorganic Chemistry and Materials Science

Potassium molybdate is a cornerstone of molybdenum chemistry, serving as a precursor to diverse molybdenum-based compounds. Its structure, characterized by isolated MoO₄²⁻ tetrahedra coordinated by potassium ions, exemplifies the versatility of molybdenum in forming oxyanions. This structural motif underpins its role in catalysis, corrosion inhibition, and advanced material synthesis.

Structural Insights

The monoclinic crystal structure of K₂MoO₄, confirmed by X-ray diffraction, features potassium ions in eight-coordinate environments and tetrahedral MoO₄²⁻ units with Mo–O bond lengths of ~1.76 Å. This arrangement is isomorphous with potassium tungstate (K₂WO₄), reflecting shared chemical behaviors. Below 633 K, K₂MoO₄ undergoes phase transitions, adopting incommensurate structures that influence its electrical and thermal properties.

| Crystallographic Data | Value |

|---|---|

| Space Group | C2/m |

| Unit Cell Parameters | a = 12.348 Å, b = 6.081 Å, c = 7.538 Å, β = 115.74° |

| Mo–O Bond Length | 1.76 ± 0.01 Å |

| Density | 2.3 g/cm³ |

Synthetic Pathways

K₂MoO₄ is synthesized via precipitation from aqueous solutions of potassium hydroxide and ammonium molybdate, followed by ethanol-mediated crystallization. This method ensures high purity, with applications in analytical chemistry and catalysis. Alternative routes include thermal decomposition of molybdenum trioxide in potassium-rich environments, though these yield less stable polymorphs.

Overview of Contemporary Research Trajectories

Modern research on K₂MoO₄ spans catalysis, biomedicine, and materials engineering. Key areas include:

- Catalytic Applications: K₂MoO₄-based catalysts enhance methane oxidation and reverse water gas shift (RWGS) reactions, particularly when promoted with potassium.

- Biomedical Innovations: Recent studies reveal antiviral properties against coronaviruses, mediated by molybdate’s disruption of viral entry mechanisms.

- Advanced Materials: Composites with polyaniline exhibit humidity-sensing capabilities, leveraging K₂MoO₄’s ionic conductivity.

Fourier Transform Infrared Spectral Analysis and Band Assignments

Fourier Transform Infrared spectroscopy represents a fundamental analytical technique for the structural characterization of potassium molybdate, providing detailed information about the vibrational modes of the molybdate tetrahedral units and associated structural features. The infrared spectrum of potassium molybdate exhibits characteristic absorption bands that can be systematically assigned based on the tetrahedral symmetry of the molybdate anion MoO₄²⁻ [1] [2].

The tetrahedral molybdate ion possesses four fundamental vibrational modes under Td symmetry: the totally symmetric stretching mode ν₁ (A₁), the doubly degenerate symmetric bending mode ν₂ (E), the triply degenerate asymmetric stretching mode ν₃ (F₂), and the triply degenerate asymmetric bending mode ν₄ (F₂) [3] [4]. According to group theoretical analysis, the ν₁ and ν₂ modes are infrared inactive but Raman active, while the ν₃ and ν₄ modes are both infrared and Raman active under ideal tetrahedral symmetry.

Table 1: FTIR Spectral Assignments for Potassium Molybdate

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Activity |

|---|---|---|---|

| 950-960 | ν₁ (A₁) - Symmetric stretching mode of MoO₄²⁻ | A₁ | Raman active (strong), IR inactive |

| 833-850 | ν₃ (F₂) - Asymmetric stretching mode of MoO₄²⁻ | F₂ | Raman active (weak), IR active (strong) |

| 380-400 | ν₄ (F₂) - Asymmetric bending mode of MoO₄²⁻ | F₂ | Raman active, IR active |

| 300-320 | ν₂ (E) - Symmetric bending mode of MoO₄²⁻ | E | Raman active, IR inactive |

| 3500 | OH stretching (lattice water) | - | IR active |

| 1600 | HOH bending (lattice water) | - | IR active |

The most prominent infrared absorption in potassium molybdate occurs in the region of 833-850 cm⁻¹, corresponding to the asymmetric stretching mode ν₃ of the molybdate tetrahedron [1] [5]. This band typically appears as the strongest feature in the infrared spectrum due to the large change in dipole moment associated with the asymmetric Mo-O stretching vibrations. The symmetric stretching mode ν₁, theoretically infrared inactive under perfect tetrahedral symmetry, often appears as a weak absorption around 950-960 cm⁻¹ due to symmetry lowering in the crystalline environment [6] [7].

Detailed investigations using diffuse reflectance Fourier Transform Infrared spectroscopy have demonstrated that the asymmetric stretching mode at approximately 847 cm⁻¹ corresponds to the MoO₄²⁻ tetrahedra [1]. This frequency assignment is consistent with the tetrahedral coordination of molybdenum in the potassium molybdate structure, where the molybdenum center is surrounded by four oxygen atoms in a nearly regular tetrahedral arrangement.

The bending modes of the molybdate tetrahedron appear at lower frequencies, with the asymmetric bending mode ν₄ observed in the range of 380-400 cm⁻¹ and the symmetric bending mode ν₂ appearing around 300-320 cm⁻¹ [4] [8]. These assignments are consistent with the force constant relationships in tetrahedral oxyanions, where stretching modes occur at higher frequencies than bending modes due to the stronger restoring forces associated with bond length changes compared to bond angle deformations.

The presence of lattice water in hydrated forms of potassium molybdate introduces additional infrared absorptions, particularly the broad OH stretching absorption around 3500 cm⁻¹ and the HOH bending mode near 1600 cm⁻¹ [7]. These water-related bands provide important information about the hydration state and hydrogen bonding interactions within the crystal structure.

Raman Spectroscopy and Temperature-Dependent Studies

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to the symmetric vibrational modes of the molybdate tetrahedron. The Raman spectrum of potassium molybdate is dominated by the totally symmetric stretching mode ν₁ (A₁) of the MoO₄²⁻ ion, which appears as an intense band in the region of 917-919 cm⁻¹ [9] [10].

Table 2: Raman Spectral Data for Potassium Molybdate Systems

| System | Symmetric Stretching ν₁ (cm⁻¹) | Asymmetric Stretching ν₃ (cm⁻¹) | Temperature Range (°C) | Structural Information |

|---|---|---|---|---|

| K₂MoO₄ (crystalline) | 917-919 | 833-860 | Room temperature | Isolated MoO₄²⁻ tetrahedra |

| K₂MoO₄-MoO₃ (molten) | 957 (Mo²⁺ units) | 918 (Mo²⁺ units) | 400-640 | Dioxo Mo²⁺ units with SO₄²⁻ |

| Binary K₂MoO₄ melts | 950-970 | 830-870 | 900-1150 | Octahedral [MoO₆]⁶⁻ and tetrahedral [MoO₄]²⁻ |

| Temperature-dependent K₂MoO₄ | 915-920 (varies with T) | 830-860 (varies with T) | 25-750 | Phase transitions observed |

Temperature-dependent Raman spectroscopic studies have revealed significant insights into the structural evolution of potassium molybdate systems [11] [12]. At elevated temperatures, the symmetric stretching vibrational wavenumbers of molybdenum nonbridging oxygen bonds in the high wavenumber range undergo systematic changes that reflect alterations in the local coordination environment of the molybdenum centers [9] [10].

High-temperature Raman investigations of molten potassium molybdate systems have identified the coexistence of different molybdenum coordination environments [9]. In addition to the well-known tetrahedral [MoO₄]²⁻ units, six-coordinated molybdenum oxygen octahedra [MoO₆]⁶⁻ have been proposed to exist in molten molybdates. The quantitative analysis of different species in the molten K₂MoO₄-MoO₃ system shows a clear dependence on the content of MoO₃ and temperature, with corresponding changes in the viscosities of the melts.

Temperature-dependent studies of related molybdate systems, such as K₂Sr(MoO₄)₂, have demonstrated phase transitions that are clearly observable through Raman spectroscopy [11]. The Raman bands in the wavenumber region of 250-500 cm⁻¹ are related to Mo-O bending vibrations in MoO₄ tetrahedra, while the Raman bands in the wavenumber region of 650-950 cm⁻¹ are attributed to stretching vibrations of Mo-O bonds. These temperature-dependent measurements reveal structural phase transitions at specific temperatures, indicating the sensitivity of the molybdate framework to thermal effects.

Structural Information from Vibrational Modes

The vibrational spectroscopic data provide crucial structural information about the local coordination environment and symmetry of the molybdenum centers in potassium molybdate. The frequency of the symmetric stretching mode ν₁ is particularly sensitive to the Mo-O bond length and the local distortion of the tetrahedral coordination [8] [4].

In perfectly tetrahedral MoO₄²⁻ ions with identical Mo-O bond lengths of 1.759 Å, the symmetric stretching mode is expected to occur at approximately 858 cm⁻¹ [4]. However, the observed frequencies in potassium molybdate systems typically occur at higher wavenumbers (917-919 cm⁻¹), indicating shorter average Mo-O bond lengths and stronger Mo-O interactions. This frequency shift reflects the influence of the crystal field environment and cation-anion interactions within the potassium molybdate structure.

The splitting patterns observed in the vibrational spectra provide information about the symmetry lowering from ideal tetrahedral symmetry. Large splittings of the triply degenerate ν₃ mode, often exceeding 100 cm⁻¹, indicate significant distortion of the molybdate tetrahedra and strong interactions between neighboring tetrahedral units [8]. This splitting is attributed to the interaction between the stretching motions of the tetrahedral ions and the influence of the surrounding cation environment.

Comparative analysis of the intensity ratios between symmetric and asymmetric stretching modes in both Raman and infrared spectra provides insights into the degree of tetrahedral distortion. Deviations from the expected intensity patterns for ideal tetrahedral ions suggest the presence of structural distortions that lower the local symmetry from Td to lower point groups.

The vibrational frequency correlations also provide information about the electronic structure and bonding characteristics of the Mo-O interactions. The relationship between stretching frequencies and bond lengths allows for the estimation of force constants and provides insights into the covalent character of the Mo-O bonds within the tetrahedral coordination environment.

Nuclear Magnetic Resonance Studies

⁹⁵Mo Nuclear Magnetic Resonance Spectroscopy of Potassium Molybdate

⁹⁵Mo Nuclear Magnetic Resonance spectroscopy represents a powerful analytical technique for investigating the local electronic environment and coordination geometry of molybdenum centers in potassium molybdate. As a spin-5/2 nucleus with 15.92% natural abundance, ⁹⁵Mo exhibits favorable nuclear magnetic resonance characteristics that enable detailed structural characterization of molybdate compounds [13] [14].

Table 3: ⁹⁵Mo NMR Parameters for Molybdate Salts

| Compound | δᵢₛₒ (ppm) | CQ (MHz) | ηQ | Span (ppm) | Crystal System |

|---|---|---|---|---|---|

| K₂MoO₄ | 2.5 | 1.89 | 0.25 | 45 | Monoclinic |

| Li₂MoO₄ | 2.8 | 2.12 | 0.30 | 52 | Monoclinic |

| Rb₂MoO₄ | 2.2 | 1.76 | 0.20 | 38 | Monoclinic |

| Cs₂MoO₄ | 1.9 | 0.85 | 0.15 | 25 | Monoclinic |

| Na₂MoO₄·2H₂O (reference) | 0.0 | 0.74 | 0.10 | 20 | Monoclinic |

Solid-state ⁹⁵Mo Nuclear Magnetic Resonance studies of potassium molybdate have been conducted at multiple magnetic field strengths (11.75, 17.63, and 21.14 Tesla) to accurately characterize both the quadrupolar and magnetic shielding interactions [15] [16]. The isotropic chemical shift (δᵢₛₒ) of potassium molybdate occurs at approximately 2.5 parts per million relative to the sodium molybdate dihydrate reference, indicating the electronic environment of the molybdenum center in the tetrahedral coordination [17] [18].

The ⁹⁵Mo chemical shift is highly sensitive to the oxidation state and coordination environment of the molybdenum atom. In potassium molybdate, the molybdenum exists in the +6 oxidation state within a tetrahedral coordination geometry, which produces a characteristic chemical shift range that is distinct from other coordination environments. The chemical shift values observed for alkali metal molybdates show systematic trends related to the polarizing power of the associated cations and the degree of covalency in the Mo-O bonds.

High-field Nuclear Magnetic Resonance measurements have demonstrated that the anisotropic molybdenum shielding and quadrupolar interactions make significant contributions to the observed ⁹⁵Mo central transition Nuclear Magnetic Resonance lineshapes [15] [16]. The use of multiple magnetic field strengths is essential for accurate determination of both interactions, as the quadrupolar interaction scales inversely with magnetic field strength while the chemical shift anisotropy scales directly with field strength.

The quadrupolar coupling constant (CQ) for potassium molybdate is measured at 1.89 megahertz, which reflects the electric field gradient at the molybdenum nucleus resulting from the local charge distribution [15] [17]. This value indicates a moderate degree of distortion from perfect tetrahedral symmetry, consistent with the crystal structure analysis showing nearly regular but slightly distorted MoO₄ tetrahedra.

Magnetic Shielding and Quadrupolar Tensors

The magnetic shielding tensor characterizes the response of the molybdenum nucleus to the applied magnetic field and provides detailed information about the electronic environment and bonding characteristics. For potassium molybdate, the principal components of the molybdenum shielding tensor have been determined through careful analysis of the Nuclear Magnetic Resonance lineshapes at multiple magnetic field strengths [15] [16].

The magnetic shielding span, defined as the difference between the most and least shielded principal components, amounts to approximately 45 parts per million for potassium molybdate [15]. This relatively moderate span indicates that the molybdenum environment is approaching axial symmetry, consistent with the tetrahedral coordination geometry of the molybdate ion.

The quadrupolar coupling parameters provide complementary structural information through their relationship to the electric field gradient tensor at the molybdenum nucleus. The asymmetry parameter (ηQ) of 0.25 for potassium molybdate indicates a modest deviation from axial symmetry in the electric field gradient, reflecting the slight distortions present in the MoO₄ tetrahedra within the crystal structure [15] [17].

Comparative studies of various alkali metal molybdates have revealed systematic relationships between the quadrupolar coupling constants and the structural distortions of the molybdate anion [15] [18]. For molybdate salts containing divalent cations (calcium, strontium, barium, lead), a clear correlation exists between the Nuclear Magnetic Resonance parameters and the extent of distortion from tetrahedral symmetry. However, for monovalent alkali metal molybdates including potassium molybdate, no simple correlation is observed, suggesting that factors beyond simple electrostatic considerations influence the local structure.

The relative orientations of the magnetic shielding and electric field gradient tensors have been determined through analysis of the Nuclear Magnetic Resonance lineshapes [15] [16]. These tensor orientations provide insights into the electronic structure and the principal axes of the molecular orbital system around the molybdenum center.

Solid-State Nuclear Magnetic Resonance Investigations

Advanced solid-state Nuclear Magnetic Resonance techniques have been employed to overcome the inherent challenges associated with ⁹⁵Mo Nuclear Magnetic Resonance spectroscopy, including the relatively low natural abundance and moderate gyromagnetic ratio of the ⁹⁵Mo nucleus [19] [20]. High-field spectrometers and specialized pulse sequences, such as the quadrupolar Carr-Purcell-Meiboom-Gill sensitivity enhancement sequence under magic-angle spinning conditions, have been utilized to improve signal-to-noise ratios and spectral resolution.

Magic-angle spinning techniques have been particularly valuable for removing the effects of chemical shift anisotropy and quadrupolar interactions, allowing for the determination of isotropic chemical shifts and quadrupolar parameters [19] [20]. The combination of magic-angle spinning with variable-temperature experiments has provided insights into the dynamic behavior and phase transitions in molybdate systems.

Static Nuclear Magnetic Resonance experiments have been essential for the complete characterization of the anisotropic interactions [15] [16]. The analysis of static powder patterns requires sophisticated lineshape fitting procedures that account for both the chemical shift anisotropy and second-order quadrupolar effects. The successful implementation of these techniques has enabled the determination of all tensor parameters and their relative orientations.

Cross-polarization experiments have been explored to enhance the sensitivity of ⁹⁵Mo Nuclear Magnetic Resonance measurements, although the lack of abundant protons in anhydrous potassium molybdate limits the effectiveness of this approach [20]. Alternative sensitivity enhancement methods, including the use of hyperbolic secant pulses and optimized radiofrequency pulse sequences, have been implemented to maximize signal intensity while minimizing sample heating and other artifacts.

X-ray Diffraction Analysis

Powder X-ray Diffraction Patterns and Structural Refinement

Powder X-ray diffraction represents the primary method for phase identification and structural characterization of potassium molybdate in polycrystalline form. The powder diffraction pattern of potassium molybdate exhibits characteristic reflection positions that correspond to the monoclinic crystal system with space group C2/m [21] [22].

Table 4: X-ray Diffraction Data for Potassium Molybdate

| Parameter | Value | Method |

|---|---|---|

| Space Group | C2/m | Single crystal XRD |

| a (Å) | 12.348 | Powder/Single crystal |

| b (Å) | 6.081 | Powder/Single crystal |

| c (Å) | 7.538 | Powder/Single crystal |

| β (°) | 115.74 | Single crystal XRD |

| Volume (ų) | 535.4 | Calculated |

| Z | 4 | Calculated |

| Density (g/cm³) | 2.34 | Calculated |

| Mo-O distance (Å) | 1.76 ± 0.01 | Single crystal XRD |

| K-O coordination | 8-coordinate | Structural analysis |

The powder diffraction pattern has been systematically indexed based on the monoclinic unit cell parameters: a = 12.348 Å, b = 6.081 Å, c = 7.538 Å, and β = 115.74° [21] [23]. The systematic absences observed in the diffraction pattern are consistent with the C-centered monoclinic lattice and the C2/m space group symmetry. All observed reflections can be indexed using these unit cell parameters, confirming the phase purity and structural integrity of the potassium molybdate samples.

Structural refinement using the Rietveld method has been employed to determine precise atomic positions and thermal parameters from powder diffraction data [24]. The refinement confirms the presence of isolated, nearly regular MoO₄ tetrahedra with an average Mo-O distance of 1.76 ± 0.01 Å. The potassium ions occupy eight-coordinate positions within the structure, with the potassium-oxygen coordination polyhedron described as a distorted trigonal prism completed by two additional longer contacts.

Le Bail refinement methods have been successfully applied to extract accurate unit cell parameters from powder diffraction data of potassium molybdate and related compounds [25]. These refinements demonstrate excellent agreement between observed and calculated diffraction patterns, confirming the reliability of the structural model and the quality of the crystalline samples.

In situ powder X-ray diffraction studies have been conducted to investigate the thermal behavior and phase stability of potassium molybdate systems [26] [27]. These experiments reveal information about phase transitions, thermal expansion behavior, and decomposition processes under controlled atmospheric conditions. The addition of potassium molybdate to other oxide systems has been shown to influence reduction kinetics and phase formation processes, as demonstrated in studies of molybdenum oxide reduction.

Single Crystal X-ray Studies

Single crystal X-ray diffraction provides the most detailed and accurate structural information about potassium molybdate, enabling precise determination of atomic positions, bond lengths, bond angles, and thermal parameters [21] [22]. The crystal structure was originally determined through three-dimensional Patterson and Fourier syntheses and subsequently refined using least-squares techniques.

The structure analysis reveals that potassium molybdate contains isolated, almost regular MoO₄ tetrahedra with molybdenum-oxygen bond lengths ranging from 1.75 to 1.77 Å, averaging 1.76 ± 0.01 Å [21]. The O-Mo-O bond angles within the tetrahedra range from 108° to 111°, indicating only slight distortions from ideal tetrahedral geometry. These distortions arise primarily from the constraints imposed by the crystal packing and the coordination requirements of the potassium cations.

The potassium ions in the structure adopt eight-coordinate geometries with potassium-oxygen distances ranging from 2.7 to 3.3 Å [21] [23]. The coordination polyhedron around each potassium ion can be described as a distorted trigonal prism with six oxygen contacts at distances less than 3.0 Å, completed by two additional longer contacts at approximately 3.21 Å. This coordination environment is typical for potassium ions in oxide structures and provides insight into the ionic bonding characteristics within the crystal.

Comparative structural studies have established that potassium molybdate is isomorphous with other alkali metal molybdates, including K₂WO₄ and (NH₄)₂MoO₄ [21]. This structural similarity reflects the comparable ionic radii and bonding characteristics of these systems, while subtle differences in bond lengths and angles reflect the specific electronic and steric effects of the different cations and anions.

Advanced single crystal diffraction techniques using synchrotron radiation have enabled high-resolution structural studies that reveal fine details of the electron density distribution and thermal motion [28] [29]. These studies provide enhanced precision in the determination of atomic positions and enable the detection of subtle structural features that may not be apparent in conventional diffraction experiments.

Electron Density Distribution Analysis

Electron density distribution analysis represents an advanced application of X-ray diffraction data that provides detailed insights into the bonding characteristics and electronic structure of potassium molybdate. Through the analysis of structure factors and electron density maps, it is possible to examine the distribution of electron density within the crystal and identify regions of enhanced or depleted electron density that correspond to chemical bonding features [30] [31].

Fourier synthesis methods have been employed to calculate electron density maps from the observed structure factor amplitudes [32]. These maps reveal the three-dimensional distribution of electron density throughout the unit cell and enable the identification of bonding electron density between atoms, lone pair regions, and other electronic features. In potassium molybdate, the electron density maps clearly show the tetrahedral coordination around the molybdenum centers and the ionic character of the potassium-oxygen interactions.

Deformation density analysis has been applied to examine the redistribution of electron density upon crystal formation compared to the superposition of isolated atomic electron densities [33]. This analysis reveals the extent of covalent bonding character in the Mo-O interactions and provides quantitative measures of electron density transfer and polarization effects within the crystal structure.

The analysis of electron density distribution has been particularly valuable for understanding the nature of the Mo-O bonding in the tetrahedral coordination environment [32]. The electron density maps show enhanced density along the Mo-O bond directions, consistent with significant covalent character in these interactions. The degree of electron density polarization provides insights into the relative ionic and covalent contributions to the bonding.

Advanced electron density analysis techniques, including multipole refinement methods, have been applied to model the aspherical distribution of electron density around the atomic centers [33]. These refinements provide more accurate representations of the bonding electron density and enable the calculation of derived properties such as atomic charges, bond orders, and electrostatic potentials within the crystal structure.

The electrostatic potential derived from the electron density distribution provides valuable information about intermolecular interactions and crystal packing effects [33]. The calculated electrostatic potential maps reveal regions of positive and negative potential that correlate with the positions of cations and anions, respectively, and provide insights into the factors governing the crystal structure and stability of potassium molybdate.

This comprehensive review of the spectroscopic characterization methodologies for potassium molybdate demonstrates the complementary nature of vibrational spectroscopy, Nuclear Magnetic Resonance spectroscopy, and X-ray diffraction techniques. Each method provides unique insights into different aspects of the structure and bonding, and their combined application enables a complete understanding of the electronic and structural properties of this important molybdate compound.

The vibrational spectroscopic studies reveal detailed information about the local coordination environment and symmetry of the molybdate tetrahedra, with clear assignments of the fundamental vibrational modes and their temperature dependence. The Nuclear Magnetic Resonance investigations provide insights into the electronic environment and magnetic interactions at the molybdenum centers, while X-ray diffraction studies establish the crystal structure and enable detailed analysis of the electron density distribution.

The integration of these complementary techniques provides a comprehensive foundation for understanding the structure-property relationships in potassium molybdate and related compounds, with important implications for their applications in catalysis, electronic materials, and other technological applications.

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 119 of 632 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 513 of 632 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant